Cas no 19854-82-1 (3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide)

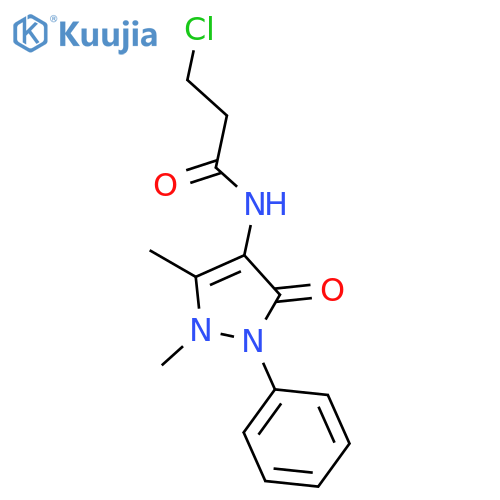

19854-82-1 structure

商品名:3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

CAS番号:19854-82-1

MF:C14H16ClN3O2

メガワット:293.748742103577

MDL:MFCD01350227

CID:3033756

PubChem ID:4107000

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- 3-氯-N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)丙酰胺

- 3-CHLORO-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PROPANAMIDE

- 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide

- Z235363153

- propanamide, 3-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-

- CS-0215534

- ALBB-019019

- EN300-25806

- LS-06240

- AKOS001427973

- MFCD01350227

- 19854-82-1

- Z217707122

- H32803

- 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

-

- MDL: MFCD01350227

- インチ: 1S/C14H16ClN3O2/c1-10-13(16-12(19)8-9-15)14(20)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19)

- InChIKey: SIIXXURPQMSLGR-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])C([H])([H])C(N([H])C1C(N(C2C([H])=C([H])C([H])=C([H])C=2[H])N(C([H])([H])[H])C=1C([H])([H])[H])=O)=O

計算された属性

- せいみつぶんしりょう: 293.0931045Da

- どういたいしつりょう: 293.0931045Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6

- 疎水性パラメータ計算基準値(XlogP): 0.5

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25806-2.5g |

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide |

19854-82-1 | 92.0% | 2.5g |

$180.0 | 2025-03-21 | |

| abcr | AB411229-1 g |

3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide |

19854-82-1 | 1g |

€172.20 | 2023-04-24 | ||

| Enamine | EN300-25806-0.25g |

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide |

19854-82-1 | 92.0% | 0.25g |

$49.0 | 2025-03-21 | |

| abcr | AB411229-5 g |

3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide |

19854-82-1 | 5g |

€389.30 | 2023-04-24 | ||

| Enamine | EN300-25806-0.1g |

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide |

19854-82-1 | 92.0% | 0.1g |

$35.0 | 2025-03-21 | |

| A2B Chem LLC | AI44347-5g |

3-Chloro-n-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)propanamide |

19854-82-1 | 92% | 5g |

$367.00 | 2024-04-20 | |

| 1PlusChem | 1P00I44B-50mg |

3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide |

19854-82-1 | 92% | 50mg |

$88.00 | 2023-12-19 | |

| Aaron | AR00I4CN-10g |

3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide |

19854-82-1 | 92% | 10g |

$658.00 | 2023-12-15 | |

| Aaron | AR00I4CN-5g |

3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide |

19854-82-1 | 92% | 5g |

$459.00 | 2023-12-15 | |

| A2B Chem LLC | AI44347-500mg |

3-Chloro-n-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)propanamide |

19854-82-1 | 92% | 500mg |

$117.00 | 2024-04-20 |

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

19854-82-1 (3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19854-82-1)3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

清らかである:99%

はかる:5g

価格 ($):320.0